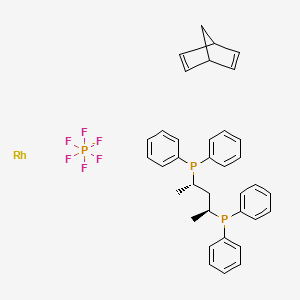

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate is a chiral rhodium complex widely used in asymmetric catalysis. This compound is particularly significant in the field of organometallic chemistry due to its ability to facilitate various enantioselective reactions, making it a valuable tool in the synthesis of chiral molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate typically involves the coordination of (2S,4S)-2,4-Bis(diphenylphosphino)pentane with a rhodium precursor in the presence of norbornadiene. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive phosphine ligands .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate is known to undergo various types of reactions, including:

Oxidation: The compound can be oxidized to form rhodium(III) species.

Reduction: It can be reduced back to rhodium(I) species under appropriate conditions.

Substitution: Ligand exchange reactions are common, where norbornadiene can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium(I) complexes with different ligands .

Applications De Recherche Scientifique

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate exerts its effects involves the coordination of the rhodium center with substrates, facilitating their transformation through various catalytic cycles. The chiral environment provided by the (2S,4S)-2,4-Bis(diphenylphosphino)pentane ligand ensures high enantioselectivity in the reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.

(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine: Another chiral diphosphine ligand used in asymmetric catalysis.

1,3-Bis(diphenylphosphino)propane: Used in various transition metal-catalyzed cross-coupling reactions.

Uniqueness

What sets (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate apart is its exceptional ability to induce high enantioselectivity in catalytic reactions. The specific chiral environment created by the (2S,4S)-2,4-Bis(diphenylphosphino)pentane ligand is particularly effective in asymmetric transformations, making it a preferred choice in the synthesis of chiral molecules.

Activité Biologique

The compound (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate, commonly referred to as Rh-BDPP, is a rhodium-based catalyst notable for its applications in asymmetric synthesis and catalysis. This article explores its biological activity, focusing on its role in catalysis and potential therapeutic implications.

Chemical Structure and Properties

- Molecular Formula : C29H30P2

- Molecular Weight : 466.49 g/mol

- Appearance : Solid

- Optical Activity : [α]20/D −125.0°, indicating significant chiral properties.

Rh-BDPP is characterized by its bidentate phosphine ligands which enhance the chiral environment around the rhodium center, making it effective in catalyzing asymmetric reactions.

Rh-BDPP functions primarily as a catalyst in various organic reactions. The mechanism typically involves:

- Coordination : The substrate coordinates to the rhodium center.

- Activation : The rhodium complex activates the substrate for further reactions.

- Asymmetric Induction : The chiral environment created by the phosphine ligands induces enantioselectivity in the product formation.

1. Asymmetric Hydrogenation

One of the primary applications of Rh-BDPP is in asymmetric hydrogenation reactions. These reactions are crucial for synthesizing chiral molecules used in pharmaceuticals. For instance, studies have shown that Rh-BDPP can effectively hydrogenate aryl ketones with high enantioselectivity, producing valuable chiral alcohols .

2. Hydroformylation

Rh-BDPP has also been employed in hydroformylation processes, where it facilitates the conversion of alkenes into aldehydes with controlled regioselectivity . This reaction is significant in producing intermediates for various chemical syntheses.

Biological Activity and Case Studies

While Rh-BDPP is primarily known for its catalytic properties, its biological activity has been explored in several studies:

- Anticancer Activity : Research indicates that rhodium complexes can exhibit anticancer properties. A study demonstrated that rhodium-based compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Enantioselective Synthesis of Bioactive Compounds : Rh-BDPP has been utilized to synthesize bioactive natural products with therapeutic potential. For example, it has been involved in the synthesis of alkaloids and other complex molecules that have shown biological activity against various diseases .

Data Table: Summary of Research Findings

Propriétés

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene;[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane;rhodium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30P2.C7H8.F6P.Rh/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29;1-2-7-4-3-6(1)5-7;1-7(2,3,4,5)6;/h3-22,24-25H,23H2,1-2H3;1-4,6-7H,5H2;;/q;;-1;/t24-,25-;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNRCCVNNHATHD-FQFBWUQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38F6P3Rh- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.